N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride

描述

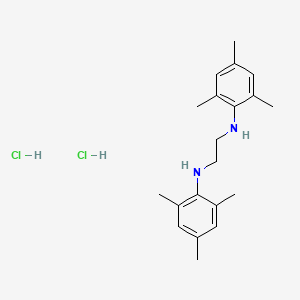

N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride is a chemical compound with the molecular formula C20H30Cl2N2 and a molecular weight of 369.372 g/mol . This compound is known for its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to an ethane-1,2-diamine backbone, and is commonly used in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride typically involves the reaction of 2,4,6-trimethylaniline with ethane-1,2-diamine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or chloroform, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

化学反应分析

Types of Reactions

N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines .

科学研究应用

Scientific Research Applications

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride is utilized in several scientific research areas:

1. Catalysis:

- This compound can form stable complexes with metal ions, enhancing catalytic activity in various reactions. It is particularly useful in organic synthesis where metal-catalyzed reactions are employed.

2. Organic Synthesis:

- The compound acts as a versatile building block in organic chemistry for synthesizing more complex molecules. Its ability to undergo oxidation and reduction allows it to serve as a precursor for various functionalized compounds.

3. Material Science:

- In polymer chemistry, this compound is used as a curing agent for epoxy resins. Its amine functionalities contribute to cross-linking processes that enhance the mechanical properties of polymers.

4. Biological Studies:

- Preliminary studies suggest potential applications in biochemistry where it may interact with specific biological pathways or act as a ligand in biochemical assays.

Case Study 1: Catalytic Applications

In a study examining the catalytic properties of amines in organic transformations, N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine was shown to significantly enhance the yield of desired products in reactions involving carbon-carbon bond formation. The compound's unique structure allowed for effective coordination with transition metals, facilitating smoother reaction pathways.

Case Study 2: Polymer Development

Research on epoxy resin formulations revealed that incorporating this compound as a curing agent resulted in improved thermal stability and mechanical strength compared to standard formulations without this additive. The study highlighted how varying the concentration of the amine affected the final properties of the cured resin.

作用机制

The mechanism of action of N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in various catalytic and biochemical processes . Its ability to act as a ligand allows it to modulate the activity of enzymes and other proteins .

相似化合物的比较

Similar Compounds

Some compounds similar to N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride include:

Uniqueness

What sets N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride apart from similar compounds is its unique combination of two 2,4,6-trimethylphenyl groups and an ethane-1,2-diamine backbone, which imparts distinct chemical properties and reactivity .

生物活性

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride is a compound with significant biological activity due to its unique chemical structure and properties. This article explores its biological effects, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and cancer therapy.

- Molecular Formula : C20H30Cl2N2

- Molecular Weight : 369.372 g/mol

- CAS Number : 258278-23-8

The compound features two 2,4,6-trimethylphenyl groups linked to an ethane-1,2-diamine backbone, contributing to its distinctive reactivity and biological interactions .

This compound exhibits several mechanisms of action:

- Metal Ion Complexation : The compound can form stable complexes with metal ions, enhancing its catalytic and biochemical activities.

- Antioxidant Properties : It has been shown to possess antioxidant capabilities that can mitigate oxidative stress in biological systems.

- Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis .

Antioxidant Effects

Research indicates that this compound demonstrates potent antioxidant activity. In vitro studies have shown that it can effectively scavenge free radicals and reduce oxidative damage in cellular models .

Cancer Therapeutics

Recent studies have highlighted the potential of this compound in cancer therapy. In particular:

- Inhibition of Tumor Growth : In vivo experiments using mouse models have demonstrated that the compound can significantly inhibit the growth of various cancer cell lines. For instance, it showed a higher inhibition rate in triple-negative breast cancer cells compared to conventional treatments .

| Cell Line | IC50 (mM) | Comparison with TEMPOL |

|---|---|---|

| MDA-MB-231 (metastatic) | 3.00 | Higher |

| MCF-7 (non-metastatic) | 1.08 | Comparable |

The data suggests that this compound could serve as an effective adjuvant therapy alongside existing cancer treatments due to its lower toxicity profile compared to other antioxidants like TEMPOL .

Case Studies

- Breast Cancer Model : A study administered this compound intravenously in a mouse xenograft model of breast cancer. Results indicated a significant reduction in tumor size after treatment compared to controls .

- Oxidative Stress Reduction : In models of oxidative stress-induced damage (e.g., kidney injury), the compound maintained integrity and reduced cellular damage through its antioxidant properties .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for synthesizing N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride?

Methodological Answer: The compound is typically synthesized via a two-step process:

- Step 1: Condensation of 2,4,6-trimethylaniline with glyoxal to form the diimine intermediate, N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine .

- Step 2: Reduction of the diimine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by hydrochloride salt formation . Microwave-assisted synthesis has also been employed, significantly reducing reaction time (from hours to minutes) and improving yield (>95%) .

Comparative Table:

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Traditional reduction | LiAlH₄, THF, 0°C → RT, 12h | ~85% | |

| Microwave-assisted | NaBH₄, MeOH, 80°C, 20 min | >95% |

Q. How is the purity and structural integrity of this compound verified?

Methodological Answer: Analytical techniques include:

- NMR Spectroscopy: Confirm the absence of diimine peaks (C=N, ~160 ppm in ¹³C NMR) and presence of amine protons (δ 1.5–2.5 ppm in ¹H NMR) .

- X-ray Crystallography: Resolve the dihedral angles between the mesityl groups and the ethylenediamine backbone (e.g., Cr(CO)₄ complex in ).

- Elemental Analysis: Match experimental C/H/N percentages to theoretical values (e.g., C: 64.3%, H: 7.4%, N: 7.5%) .

Advanced Research Questions

Q. How does this diamine ligand influence metal coordination chemistry?

Methodological Answer: The ligand forms stable complexes with transition metals (e.g., Cr, Os) due to its steric bulk and electron-donating mesityl groups:

- Chromium Complexes: [Cr(CO)₄(L)] (L = ligand) exhibits a distorted octahedral geometry, confirmed by X-ray diffraction .

- Osmium Catalysis: The OsO₄ complex enables asymmetric dihydroxylation of alkenes with >90% enantiomeric excess (e.g., in C-linked allolactose synthesis) .

- Coordination Polymers (CPs): Ligand flexibility allows dimensionality control (1D → 3D) when combined with thiocyanate and transition metals .

Q. What strategies address solubility challenges in polar solvents?

Methodological Answer: The dihydrochloride salt improves aqueous solubility, but the free base is highly lipophilic. Strategies include:

- Solvent Selection: Use dichloromethane (DCM) or THF for reactions requiring the free base .

- Protonation: Acidic conditions (e.g., HCl in methanol) stabilize the water-soluble dihydrochloride form .

- Co-solvents: Ethanol/water mixtures (1:1) enhance solubility for biological assays .

Q. How is this compound applied in asymmetric catalysis?

Methodological Answer: The ligand’s chiral environment (when derivatized) enables enantioselective transformations:

- Asymmetric Dihydroxylation: OsO₄-ligand complexes convert meso-dienes to chiral diols with high diastereoselectivity (e.g., for carbohydrate analogues) .

- Nickel Catalysis: Chiral derivatives (e.g., bis-hydroxyphenylmethylene analogs) facilitate cross-couplings of alkyl chlorides with arylzinc reagents .

Q. How can researchers mitigate diastereomer formation during synthesis?

Methodological Answer: Control stereochemistry via:

- Chiral Resolution: Use enantiopure starting materials (e.g., (1R,2R)-diamine derivatives) .

- Crystallization: Recrystallize from ethanol/water to isolate the desired diastereomer (e.g., trans-1,2-diamine vs. cis) .

- Chromatography: Employ chiral columns (e.g., amylose-based) for separation .

Q. What are the stability considerations for this compound under varying conditions?

Methodological Answer:

属性

IUPAC Name |

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2.2ClH/c1-13-9-15(3)19(16(4)10-13)21-7-8-22-20-17(5)11-14(2)12-18(20)6;;/h9-12,21-22H,7-8H2,1-6H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUXEGGUYYIIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NCCNC2=C(C=C(C=C2C)C)C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477683 | |

| Record name | AGN-PC-0NHSV1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258278-23-8 | |

| Record name | AGN-PC-0NHSV1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。